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Abstract

Relebactam is a diazabicyclooctane (DBO) [3-lactamase inhibitor developed to combat
antibiotic resistance in Gram-negative bacteria.[1] When combined with imipenem/cilastatin
(Recarbrio®), it restores the antibiotic's efficacy against a broad spectrum of -lactamases,
including Ambler class A (like KPC) and class C (AmpC) enzymes.[2][3] The synthesis of
Relebactam hinges on the stereocontrolled construction of its core piperidine structure and the
subsequent formation of the bicyclic urea system. This document provides an in-depth guide to
the synthesis of critical Relebactam intermediates, focusing on scientifically sound, field-proven
protocols. We will dissect the strategic decisions behind the synthetic route, offer step-by-step
methodologies, and present troubleshooting insights derived from process development
studies.

Introduction: The Clinical Imperative for Relebactam

The rise of multidrug-resistant organisms represents a critical threat to global health.[4] A
primary mechanism of resistance is the bacterial production of 3-lactamase enzymes, which
hydrolyze and inactivate [-lactam antibiotics like carbapenems.[3] Relebactam functions by
covalently binding to the active site serine of these enzymes, protecting the partner antibiotic
from degradation.[1] Approved by the FDA in 2019, the combination therapy is indicated for
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treating complex hospital-acquired infections, including pneumonia and urinary tract infections,
where other options are limited.[1][4]

The molecular architecture of Relebactam, particularly its densely functionalized and
stereochemically rich diazabicyclooctane core, presents significant synthetic challenges.[5] An
efficient and scalable synthesis is paramount for its clinical and commercial success.[6][7] This
guide focuses on elucidating a practical and robust synthetic pathway.

Retrosynthetic Strategy

A logical retrosynthetic analysis of Relebactam reveals that the core structure can be
disconnected to key, more manageable intermediates. The primary disconnection breaks the
bicyclic urea and the piperidine ring, identifying a chiral piperidine derivative as the cornerstone
building block. This approach isolates the stereochemical challenges to the synthesis of this
key intermediate.
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Figure 1: A simplified retrosynthetic analysis of Relebactam, highlighting the key intermediates
derived from a common starting material.
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Synthesis of the Chiral Piperidine Core

Multiple routes to the chiral piperidine core of Relebactam have been explored, starting from
materials like L-pyroglutamic acid or L-glutamic acid.[8] However, an efficient and scalable
manufacturing route developed by Merck utilizes commercially available cis-5-hydroxypipecolic
acid as the starting point.[9] This section details the key transformations to construct the pivotal
piperidine amine intermediate.

Protocol 1: Synthesis of the Piperidine Amine
Intermediate (4)

This multi-step sequence involves amidation, protection, and a crucial SN2 displacement to
install the benzyloxyamino side chain with the correct stereochemistry.

Step-by-Step Methodology:

o Amidation: Couple cis-5-hydroxypipecolic acid (1) with tert-butyl 4-aminopiperidine-1-
carboxylate using a peptide coupling agent like EDC (1-(3-Dimethylaminopropyl)-3-
ethylcarbodiimide hydrochloride) in the presence of an activating agent such as HOPO (2-
hydroxypyridine-N-oxide).[9]

o Hydroxyl Protection: Protect the secondary alcohol of the resulting amide with a suitable
protecting group, such as a nosyl (Ns) group, by reacting it with 2-nitrobenzenesulfonyl
chloride (NsClI) in the presence of a base like DMAP (4-dimethylaminopyridine).[9] This
protection activates the hydroxyl group for the subsequent nucleophilic substitution.

o SN2 Displacement: The nosyl-protected intermediate undergoes an SN2 reaction with N-
benzyloxysulfonamide (NsNHOBN) in the presence of a base like potassium carbonate
(K2CO3). This step proceeds with inversion of configuration, establishing the critical trans
stereochemistry of the two substituents on the piperidine ring.[9]

o Deprotection: The nosyl groups are removed using a nucleophilic thiol, such as thioglycolic
acid (HSCH2COOH), and a base (K2CO3). The resulting free amine is then typically isolated
as a stable salt, for example, by adding p-toluenesulfonic acid (p-TSA) to yield the tosylate
salt of the desired amine intermediate (4).[9]
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Scientist's Note (Expertise & Experience): The choice of a nosyl group for hydroxyl activation is
Strategic. It serves as an excellent leaving group for the SN2 reaction, which is critical for
inverting the stereocenter and setting the required (2S, 5R) configuration. The subsequent
deprotection under mild, non-hydrogenolytic conditions is advantageous as it preserves the

benzyl ether on the hydroxylamine moiety, which is needed for the next stages.

Formation of the Diazabicyclooctane (DBO) Core

With the stereochemically defined piperidine amine in hand, the next critical phase is the
construction of the bicyclic urea structure, also known as the diazabicyclooctane (DBO) core.

DBO Core Formation Workflow

Piperidine Amine Urea Formation Cycllzed Benzyl Hydrogenolysis Hydroxy-DBO
Intermediate (4) (CDlI, Me2S|CI2) Urea (5) (Pd/C, H2) Intermediate (6)

Click to download full resolution via product page

Figure 2: Workflow for the construction of the key hydroxy-DBO intermediate from the chiral
piperidine precursor.

Protocol 2: Synthesis of the Hydroxy-DBO Intermediate
(6)

This protocol outlines the cyclization to form the urea ring and the subsequent debenzylation to
expose the hydroxyl group required for final sulfation.

Step-by-Step Methodology:
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o Urea Formation and Cyclization: Treat the piperidine amine intermediate (4, as its free base)
with a carbonyl equivalent. A highly effective method uses 1,1'-carbonyldiimidazole (CDI) in
the presence of an additive like dichlorodimethylsilane (Me2SiCl2).[9] This combination
facilitates the efficient formation of the bicyclic urea ring to yield the benzyl-protected DBO
intermediate (5).

» Debenzylation: Remove the benzyl protecting group from the hydroxylamine moiety via
palladium-catalyzed hydrogenolysis (Pd/C, H2). This reaction must be carefully controlled to
avoid side reactions. The use of additives like bis(trimethylsilyl)acetamide (BSA) and DABCO
(1,4-diazabicyclo[2.2.2]octane) has been shown to be crucial for achieving a clean and high-

yielding conversion to the hydroxy-DBO intermediate (6).[9]

Scientist's Note (Trustworthiness): The hydrogenolysis step is a critical control point. Without
proper optimization, oligomeric impurities can form, complicating purification and reducing yield.
[10] The use of silylating agents like BSA and a base like DABCO helps to prevent side
reactions by temporarily protecting the free hydroxyl and urea N-H groups, ensuring a clean
conversion to the desired monomeric product.[9][10] This self-validating system ensures high

purity of the intermediate, which is essential for the success of the final steps.

Final Steps to Relebactam

The final stage of the synthesis involves the sulfation of the hydroxyl group and the removal of
the Boc protecting group from the piperidine side chain.

Protocol 3: Synthesis of Relebactam (API)
Step-by-Step Methodology:

» Sulfation: React the hydroxy-DBO intermediate (6) with a sulfating agent. The sulfur trioxide
pyridine complex (SO3-pyridine) is a commonly used reagent for this transformation.[9] The
reaction is typically performed in the presence of a non-nucleophilic base like 2-picoline to

neutralize the acid generated.
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o Deprotection: Remove the tert-butoxycarbonyl (Boc) group under acidic conditions. While
strong acids like TFA can be used, a milder method employing iodotrimethylsilane (TMSI) is
effective and ensures the final product is isolated as the desired zwitterionic salt.[9] Following
deprotection, a standard aqueous workup and crystallization/precipitation yields Relebactam
as the final active pharmaceutical ingredient (API).

Data Summary

The efficiency of a synthetic route is best summarized by quantitative data. The following table
provides representative yields for the key transformations described.

Transformati  Starting Representati  Purity
) Product ] Reference
on Material ve Yield (HPLC)
. cis-5- Piperidine
Multi-step to ] )
] Hydroxypipec  Amine Salt ~60-70% >98% [9]
Amine

olic acid (1) 4)

DBO Core Piperidine Hydroxy-DBO
i _ ~85-95% >99% [9][10]
Formation Amine (4) (6)
Sulfation & Hydroxy-DBO
) Relebactam ~75-85% >99.5% [9][10]
Deprotection (6)
cis-5-
Overall Route  Hydroxypipec  Relebactam ~40-50% >99.5% [O][11]
olic acid (1)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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